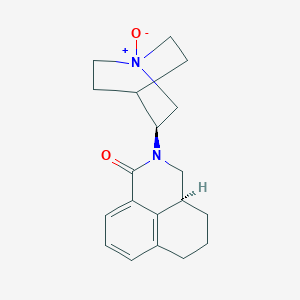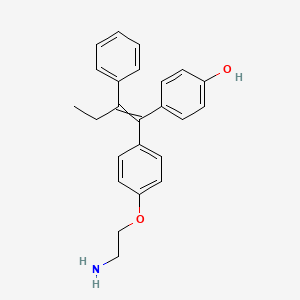
(E/Z)-N,N-Didésméthyl-4-hydroxy Tamoxifène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an active metabolite of the selective estrogen receptor modulator tamoxifen . Unlike tamoxifen, norendoxifen is not a selective estrogen receptor modulator but acts as a potent and selective competitive inhibitor of aromatase . This compound has shown potential as a lead compound for developing novel therapeutic agents, particularly in the treatment of estrogen receptor-positive breast cancer .
Applications De Recherche Scientifique
Mécanisme D'action
Norendoxifen exerts its effects by competitively inhibiting the enzyme aromatase (CYP19), which is responsible for converting androgens to estrogens . By inhibiting aromatase, norendoxifen reduces estrogen levels, which is beneficial in treating estrogen receptor-positive breast cancer . The molecular targets of norendoxifen include the active site of aromatase, where it binds and prevents the enzyme from catalyzing the conversion of androgens to estrogens .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a crucial role in biochemical reactions by interacting with estrogen receptors, particularly estrogen receptor alpha (ERα). This interaction inhibits the estrogen-mediated transcriptional activity, thereby reducing the proliferation of estrogen receptor-positive breast cancer cells . The compound also interacts with other biomolecules such as protein kinase C (PKC), which it inhibits, leading to alterations in cell signaling pathways . Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen has been shown to affect the activity of enzymes involved in its own metabolism, such as CYP2D6 .
Cellular Effects
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . The compound also influences cell signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation . Furthermore, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen affects cellular metabolism by altering the expression of metabolic enzymes and transporters .
Molecular Mechanism
The molecular mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen involves its binding to estrogen receptors, leading to the inhibition of estrogen receptor-mediated transcription . This binding prevents the activation of estrogen-responsive genes, thereby reducing cell proliferation. Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen inhibits protein kinase C, which plays a role in various cellular processes, including cell growth and differentiation . The compound also induces changes in gene expression by modulating the activity of transcription factors and coactivators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen maintains its antiestrogenic activity over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in breast cancer models . At higher doses, toxic effects such as hepatotoxicity and cardiotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in clinical settings.
Metabolic Pathways
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 . The compound undergoes further metabolism to form other active metabolites, which contribute to its overall therapeutic effects . The interactions with metabolic enzymes and cofactors can influence the metabolic flux and levels of metabolites, affecting the compound’s efficacy and safety .
Transport and Distribution
The transport and distribution of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, and it can accumulate in tissues such as the liver and breast . The distribution pattern of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other biomolecules . Targeting signals and post-translational modifications can direct (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen to specific compartments or organelles, influencing its therapeutic effects .
Méthodes De Préparation
Norendoxifen is synthesized through a series of chemical reactions starting from tamoxifen. The synthetic route involves the demethylation of tamoxifen to produce norendoxifen . The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.
Analyse Des Réactions Chimiques
Norendoxifen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of norendoxifen can lead to the formation of quinone derivatives, while reduction can produce hydroxy derivatives .
Comparaison Avec Des Composés Similaires
Norendoxifen is structurally similar to other tamoxifen metabolites, such as 4-hydroxytamoxifen and endoxifen . norendoxifen is unique in its dual activity as both an aromatase inhibitor and a selective estrogen receptor modulator . This dual activity distinguishes norendoxifen from other similar compounds and highlights its potential as a lead compound for developing new therapeutic agents .
Similar Compounds
- 4-hydroxytamoxifen
- Endoxifen
- N-desmethyl-tamoxifen
- N-desmethyl-4’-hydroxy-tamoxifen
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-Hydroxytamoxifen", "Lithium aluminum hydride (LiAlH4)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-Hydroxytamoxifen using Lithium aluminum hydride (LiAlH4) in dry ether to give N,N-Didesmethyl-4-hydroxy Tamoxifen", "Step 2: Conversion of N,N-Didesmethyl-4-hydroxy Tamoxifen to its corresponding tosylate using toluenesulfonyl chloride in pyridine", "Step 3: Reduction of the tosylate using Sodium borohydride (NaBH4) in methanol to give the corresponding alcohol", "Step 4: Conversion of the alcohol to its corresponding mesylate using methanesulfonyl chloride in pyridine", "Step 5: Treatment of the mesylate with sodium hydroxide (NaOH) in water to give the desired (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen", "Step 6: Extraction of the product using chloroform and purification using ethyl acetate" ] } | |
Numéro CAS |
1217237-98-3 |
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
Clé InChI |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Synonymes |
4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

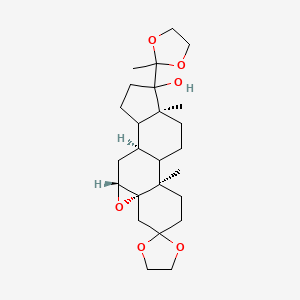
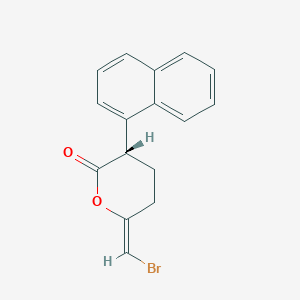
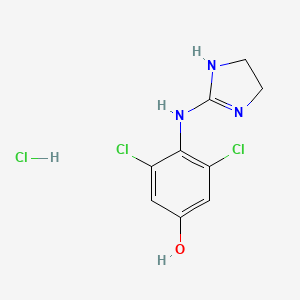
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
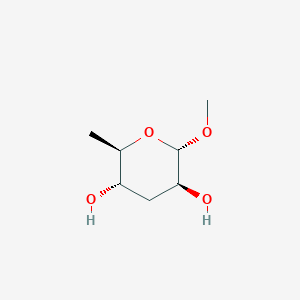
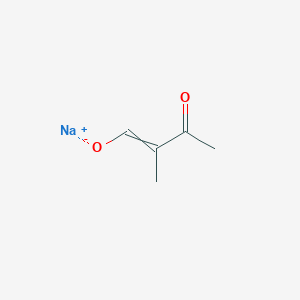
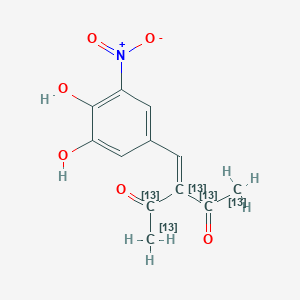
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)

